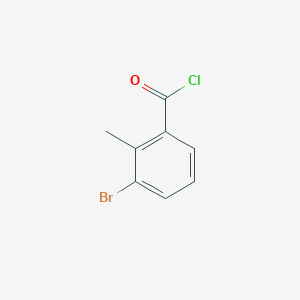

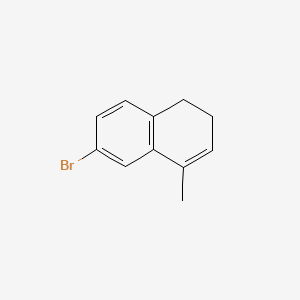

1-溴-2-(氯甲基)-4-(三氟甲基)苯

描述

Synthesis Analysis

The synthesis of related compounds, such as 1-bromo-4-(3,7-dimethyloctyl)benzene, involves procedures that could potentially be adapted for the synthesis of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene was prepared from 1,3-bis(fluoromethyl)benzene with N,N'-dibromo-5,5-dimethylhydantoin in acidic media . This suggests that a similar bromination strategy could be employed for the synthesis of the compound , with appropriate modifications to introduce the chloromethyl group.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue revealed significant twisting between the benzene rings, indicating the influence of substituents on the overall molecular conformation . This information can be extrapolated to predict that the molecular structure of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene would also be influenced by its substituents, potentially leading to unique conformational properties.

Chemical Reactions Analysis

The reactivity of bromo- and chloro-substituted benzene compounds has been explored in the context of organometallic synthesis. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene served as a versatile starting material for reactions with organometallic intermediates . This suggests that 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene could also participate in similar reactions, potentially acting as a precursor for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be inferred from spectroscopic data and computational studies. The FT-IR and FT-Raman spectra of 1-bromo-4-chlorobenzene were recorded and analyzed alongside theoretical calculations, providing insights into vibrational frequencies, IR intensities, and Raman activities . These data can help predict the spectroscopic properties of 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene. Additionally, the crystal structures of related compounds have been determined, revealing the influence of halogen substituents on the packing and interactions within the crystal lattice . These findings can be used to hypothesize about the solid-state properties of the compound .

科学研究应用

反应中的区域选择性

该化合物在化学反应中表现出有趣的区域选择性。例如,Mongin 等人(1996)证明了在特定条件下,氯(三氟甲基)苯和溴(三氟甲基)苯在卤素取代基附近发生去质子化,可用于建立可选的位点选择性 (Mongin, Desponds, & Schlosser, 1996).

有机金属化合物的合成

它可用作有机金属合成的通用起始原料。Porwisiak 和 Schlosser(1996)表明,1-溴-3,5-双(三氟甲基)苯可用于通过苯基镁、-锂和-铜中间体创建各种合成上有用的反应 (Porwisiak & Schlosser, 1996).

拮抗剂的合成

程德举(2015)在新型非肽 CCR5 拮抗剂的合成中使用了该化合物,突出了其在开发新治疗剂中的作用 (程德举, 2015).

荧光性质

梁左奇(2015)报道了 1-溴-4-(2,2-二苯基乙烯基)苯的合成和荧光性质,它是 1-溴-2-(氯甲基)-4-(三氟甲基)苯的衍生物,在发光材料中具有潜在的应用价值 (梁左奇, 2015).

溴化、硼基和锡基功能化化合物的合成

Christian Reus 等人(2012)开发了从 1,2-双(三甲基甲硅烷基)苯(衍生自 1-溴-2-(氯甲基)-4-(三氟甲基)苯)开始合成功能化苯化合物的技术。这些化合物是合成苯炔前体和催化剂的关键 (Reus et al., 2012).

电催化性质

荆楚等人(2013)使用 1-溴-2-(氯甲基)-4-(三氟甲基)苯的衍生物合成了一个双核钯(I)配合物,该配合物在从乙酸产生氢气方面显示出潜力,表明其在电催化中的应用 (荆楚等人, 2013).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

1-bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClF3/c9-7-2-1-6(8(11,12)13)3-5(7)4-10/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNUUOPELLLVPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603372 | |

| Record name | 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |

CAS RN |

869725-54-2 | |

| Record name | 1-Bromo-2-(chloromethyl)-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Propan-2-yloxy)pyridin-3-yl]methanamine](/img/structure/B1286565.png)

![2-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1286582.png)